5-(Dimethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
Properties
Molecular Formula |
C16H18N4O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-(dimethylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H18N4O3S/c1-19(2)16-14(11-17)18-15(23-16)12-5-7-13(8-6-12)24(21,22)20-9-3-4-10-20/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
NDKMZRYITVTHLR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C#N |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 4-Bromobenzaldehyde
The synthesis begins with the preparation of the sulfonamide-substituted aromatic ring. 4-Bromobenzaldehyde undergoes sulfonation using chlorosulfonic acid to yield 4-(chlorosulfonyl)benzaldehyde . This intermediate is then treated with pyrrolidine in a nucleophilic substitution reaction, forming 4-(pyrrolidine-1-sulfonyl)benzaldehyde (Scheme 1).
Scheme 1: Synthesis of 4-(Pyrrolidine-1-Sulfonyl)Benzaldehyde
Key Conditions :
-
Pyrrolidine reaction in dichloromethane with triethylamine as a base.
Oxazole Core Construction
Van Leusen Oxazole Synthesis
The van Leusen reaction using TosMIC (tosylmethyl isocyanide) is employed to form the oxazole ring. 4-(Pyrrolidine-1-sulfonyl)benzaldehyde reacts with TosMIC under basic conditions (e.g., K₂CO₃ in methanol), yielding 2-[4-(pyrrolidine-1-sulfonyl)phenyl]-5-methyl-1,3-oxazole-4-carbonitrile (Scheme 2).
Scheme 2: Oxazole Formation via Van Leusen Reaction
Mechanistic Insight :
Limitation : The default C5 methyl group from TosMIC necessitates further functionalization to introduce the dimethylamino group.
Functionalization at C5: Methyl to Dimethylamino Conversion
The C5 methyl group undergoes bromination followed by nucleophilic substitution with dimethylamine (Scheme 3).
Scheme 3: Introduction of Dimethylamino Group
Conditions :
-
Bromination : N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in CCl₄ under UV light.
-
Amination : Excess dimethylamine in THF at 60°C.
Alternative Routes for Oxazole Synthesis
Robinson-Gabriel Cyclization
An α-acylamino ketone precursor is cyclized using polyphosphoric acid (PPA) to form the oxazole core (Scheme 4).
Scheme 4: Robinson-Gabriel Approach
Advantage : Direct incorporation of the dimethylamino and cyano groups during cyclization.
Challenge : Synthesis of the specialized α-acylamino ketone precursor requires multi-step preparation.
Bredereck Reaction with α-Haloketones
α-Haloketones react with amides to form 2,4-disubstituted oxazoles. For the target molecule, α-bromoacetone and 4-(pyrrolidine-1-sulfonyl)benzamide could be used (Scheme 5).
Scheme 5: Bredereck Reaction Pathway
Post-Functionalization : Similar bromination-amination steps as in Scheme 3 are needed to introduce the dimethylamino group.
Optimization and Challenges
Protecting Group Strategies
-
Cyano Group Sensitivity : The C4 cyano group is vulnerable to hydrolysis under acidic/basic conditions. Use of mild reagents (e.g., DMT-MM for couplings) is critical.
-
Sulfonamide Stability : The pyrrolidine sulfonamide group tolerates moderate temperatures but decomposes under strong acids. Reactions involving PPA or H₂SO₄ require careful monitoring.
Yield Improvements
-
One-Pot Methods : Integrating Suzuki-Miyaura coupling (as in) with oxazole formation could streamline aryl group introduction. For example, a boronic ester-functionalized oxazole intermediate could couple with 4-bromophenylsulfonamide .
-
Microwave Assistance : Reduced reaction times and improved yields (e.g., 80% yield in 8 minutes for similar oxazoles).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Van Leusen | TosMIC cycloaddition, amination | 60–70 | Simple, scalable | Requires post-functionalization at C5 |
| Robinson-Gabriel | Cyclodehydration of α-acylamino ketone | 50–60 | Direct C5 dimethylamino incorporation | Complex precursor synthesis |
| Bredereck | α-Haloketone + amide | 40–50 | Flexible substituent introduction | Low yield, multiple steps |
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-(Dimethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate precursors, including dimethylamine and pyrrolidine derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Activity
In vitro studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the oxazole ring or the pyrrolidine group can significantly influence its potency and selectivity against target pathogens or cancer cells. For instance, variations in substituents on the phenyl ring have been shown to enhance antimicrobial activity while reducing cytotoxicity towards normal cells .
Case Study 1: Antimicrobial Evaluation
In a study published in 2024, researchers synthesized a series of oxazole derivatives, including this compound. The antimicrobial efficacy was evaluated using disc diffusion methods against S. aureus and E. coli. Results indicated that this compound exhibited significant inhibitory zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Research
A recent investigation into the anticancer properties of this compound revealed that it inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value significantly lower than established chemotherapeutics. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that treatment with this compound leads to increased apoptotic cell death .
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways, resulting in various effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
5-[Benzyl(methyl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
5-[(3-Methoxypropyl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- Molecular Formula : C₁₈H₂₂N₄O₄S
- Molecular Weight : 390.5 g/mol
- Key Difference: The 3-methoxypropylamino substituent introduces an ether linkage, improving polarity and hydrogen-bonding capacity. This could influence pharmacokinetic properties like metabolic stability.
Variations in the Sulfonyl Group
5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
- Molecular Formula : C₁₈H₂₂N₄O₃S
- Molecular Weight : 374.5 g/mol
- Key Difference: Substitution of pyrrolidine with 4-methylpiperidine in the sulfonyl group alters steric and electronic properties.
Core Heterocycle Modifications
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile
- Molecular Formula : C₁₅H₁₁N₅O₂S
- Molecular Weight : 357.1 g/mol
- Key Difference : Replacement of the oxazole core with a pyrazole-oxadiazole hybrid introduces additional hydrogen-bonding sites (NH₂ group) and redox-active sulfur. Such changes are critical in kinase inhibition studies.
Data Tables for Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Availability (mg) |
|---|---|---|---|---|
| 5-(Dimethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile | C₁₆H₁₈N₄O₃S | 346.41 | Dimethylamino, pyrrolidine sulfonyl | 39 |
| 5-[Benzyl(methyl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile | C₂₂H₂₂N₄O₃S | 422.5 | Benzyl(methyl)amino | 76 |
| 5-[(3-Methoxypropyl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile | C₁₈H₂₂N₄O₄S | 390.5 | 3-Methoxypropylamino | N/A |
| 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile | C₁₅H₁₁N₅O₂S | 357.1 | Pyrazole-oxadiazole hybrid | N/A |
Research Findings and Functional Insights
- Synthetic Accessibility: The target compound and its analogs are synthesized via multi-component reactions (e.g., oxazole formation via cyclization of nitriles and amines) . The dimethylamino variant (346.41 g/mol) is less synthetically accessible (39 mg available) compared to the benzyl(methyl)amino analog (76 mg available) .
- Biological Relevance : Compounds with pyrrolidine sulfonyl groups exhibit affinity for sulfotransferases and G-protein-coupled receptors, though activity varies with substituent bulkiness .
Biological Activity
The compound 5-(Dimethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a member of the oxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 346.40 g/mol
- Structure : The compound features a dimethylamino group, a pyrrolidine sulfonyl moiety, and an oxazole ring, which are critical for its biological activity.
Anticancer Potential
Recent studies have indicated that compounds containing oxazole and similar heterocycles exhibit significant anticancer properties. For instance:
- Mechanism of Action : The oxazole ring can interact with biological targets such as enzymes and receptors involved in cancer progression. It has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical carcinoma) and CEM (human T-lymphocyte) cells .
- Case Study : In vitro tests demonstrated that derivatives of oxazole compounds exhibited IC values in the low micromolar range against several cancer cell lines. For example, a related oxazole derivative showed an IC of 9.6 ± 0.7 μM against HMEC-1 endothelial cells .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial effects:
- Testing Against Pathogens : In vitro assays have been conducted against various bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that certain derivatives demonstrated substantial antibacterial activity with inhibition zones exceeding 20 mm .
Enzymatic Inhibition
The compound may also serve as an enzyme inhibitor:
- Target Enzymes : Studies suggest that it could inhibit enzymes involved in metabolic pathways relevant to cancer and inflammation. This inhibition is crucial for developing therapeutic agents targeting specific pathways in disease processes.
Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-(Dimethylamino)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile with high purity for academic research?
- Methodological Answer : A multi-step synthesis approach is advised. Begin with the preparation of the pyrrolidine sulfonyl intermediate via sulfonylation of pyrrolidine using chlorosulfonic acid, followed by coupling to 4-bromophenylboronic acid under Suzuki-Miyaura conditions . Subsequent cyclization with dimethylamine and cyanoacetic acid derivatives under reflux in acetonitrile can yield the oxazole core. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol ensures >95% purity. Monitor reaction progress using HPLC with a C18 column and UV detection at 254 nm .
Q. How should researchers characterize the structural and electronic properties of this compound to validate its identity?
- Methodological Answer : Employ spectroscopic and computational methods:
- FTIR : Confirm functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹, nitrile C≡N at ~2250 cm⁻¹) .
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm, aromatic protons in the phenyl-oxazole region) .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .
Q. What experimental design considerations are critical for studying this compound's solubility and stability in aqueous media?
- Methodological Answer : Use a factorial design to assess variables like pH (4–10), temperature (25–50°C), and ionic strength. Prepare buffer solutions (e.g., phosphate, acetate) and measure solubility via gravimetric analysis. Stability is monitored over 72 hours using UPLC-MS to detect degradation products. Include controls with antioxidants (e.g., BHT) to evaluate oxidative stability .
Advanced Research Questions
Q. How can researchers investigate the environmental fate of this compound, particularly its persistence and transformation in aquatic systems?
- Methodological Answer :
- Laboratory Simulations : Expose the compound to UV light (λ = 254 nm) in a photoreactor with synthetic freshwater (OECD Guideline 316) to study photolysis. Analyze degradation kinetics via LC-QTOF-MS and identify intermediates (e.g., desulfonylated or hydroxylated products) .
- Biotic Degradation : Use OECD 301F respirometry tests with activated sludge to assess biodegradation. Quantify metabolites like 4-(pyrrolidine)benzoic acid using GC-MS .
Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Refinement : Conduct assays across a wider concentration range (nM–mM) to differentiate off-target effects. Use orthogonal assays (e.g., SPR for binding affinity vs. MTT for cytotoxicity) .
- Molecular Dynamics (MD) Simulations : Model interactions with target enzymes (e.g., kinases) to identify binding modes that may explain divergent results. Compare with crystallographic data if available .
Q. How can computational methods be integrated with experimental data to predict this compound's interaction with novel biological targets?
- Methodological Answer :
- Virtual Screening : Perform docking studies using AutoDock Vina against databases like ChEMBL or PDB. Prioritize targets with high docking scores (ΔG < -8 kcal/mol) and conserved binding pockets .
- Pharmacophore Modeling : Align with known inhibitors (e.g., oxazole-based kinase inhibitors) to identify critical pharmacophoric features (e.g., hydrogen-bond acceptors at the sulfonyl group) .
Methodological Challenges and Solutions
Q. What analytical techniques are suitable for detecting trace impurities (<0.1%) in synthesized batches?
- Methodological Answer :
- HPLC-MS/MS : Use a high-resolution Q-Exactive Orbitrap system with electrospray ionization (ESI+) to identify low-abundance impurities. Compare fragmentation patterns with synthetic standards .
- NMR Relaxometry : Apply ¹H T₁ relaxation experiments to detect minor conformers or impurities in the solid state .
Q. How should researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
